MMV030084

Descripción general

Descripción

MMV030084 es un compuesto orgánico sintético conocido por su potente actividad antimalárica. Es un imidazol trisustituido que ha mostrado eficacia contra múltiples etapas del ciclo de vida de Plasmodium, lo que lo convierte en un candidato prometedor para su posterior desarrollo como agente antimalárico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MMV030084 involucra múltiples pasos, comenzando con la preparación del núcleo imidazol. Los pasos clave incluyen:

Formación del Núcleo Imidazol: Esto se logra típicamente a través de una reacción de condensación que involucra un aldehído, una amina y un nitrilo en condiciones ácidas.

Reacciones de Sustitución: El núcleo imidazol luego se funcionaliza con varios sustituyentes a través de reacciones de sustitución nucleofílica.

Ensamblaje Final: El producto final se obtiene mediante el acoplamiento del imidazol sustituido con un derivado de clorofenol en condiciones básicas.

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para pasos clave, así como el desarrollo de métodos de purificación eficientes para garantizar la alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

MMV030084 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en el anillo imidazol.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes para introducir diferentes sustituyentes en el núcleo imidazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de imidazol sustituidos, que pueden modificarse aún más para mejorar su actividad biológica.

Aplicaciones Científicas De Investigación

Antimalarial Activity

MMV030084 exhibits significant antiplasmodial activity across multiple stages of the Plasmodium lifecycle:

- Liver Stage : It inhibits the invasion of hepatocytes by Plasmodium sporozoites, with an IC50 of 199 nM against P. berghei in liver stage assays .

- Asexual Blood Stage : The compound shows strong inhibition against schizonts, with IC50 values of 109 nM for drug-sensitive strains and 120 nM for multidrug-resistant strains of P. falciparum in a 72-hour growth inhibition assay .

- Transmission-Blocking Activity : this compound also inhibits male gamete exflagellation, crucial for preventing transmission, with an IC50 of 141 nM .

Resistance Studies

Research has identified low-level resistance mediated by tyrosine kinase-like protein 3 (PfTKL3). Unlike many other antimalarial compounds, mutations in PfPKG itself were not observed under pressure from this compound, suggesting that it may be a resistance-refractory target throughout the lifecycle of Plasmodium .

Case Study 1: In Vitro Efficacy Against Plasmodium Species

In a series of in vitro assays, this compound demonstrated:

| Stage | IC50 (nM) | Comments |

|---|---|---|

| Liver Stage (P. berghei) | 199 | Inhibits hepatocyte invasion |

| Asexual Blood Stage (P. falciparum) | 109 (sensitive) 120 (resistant) | High activity against schizonts |

| Male Gamete Exflagellation | 141 | Inhibits transmission potential |

These results highlight its broad-spectrum activity against various stages of infection.

Case Study 2: Metabolomic and Phosphoproteomic Analysis

An exploratory study assessed the impact of this compound on parasite metabolism:

- Metabolomic Changes : Minor alterations were observed in metabolite profiles, indicating that this compound does not disrupt major metabolic pathways like hemoglobin catabolism or mitochondrial function .

- Phosphoproteomic Impact : A significant reduction (>35%) in phosphorylation levels of proteins linked to parasite survival was noted, further corroborating its role as a kinase inhibitor .

Mecanismo De Acción

MMV030084 ejerce sus efectos antimaláricos al atacar la proteína quinasa dependiente de cGMP (PfPKG) en Plasmodium falciparum. Esta quinasa juega un papel crucial en el ciclo de vida del parásito, y la inhibición de PfPKG interrumpe múltiples etapas del desarrollo del parásito . La capacidad del compuesto para interferir con esta enzima clave lo convierte en un potente agente antimalárico.

Comparación Con Compuestos Similares

Compuestos Similares

Artemisinina: Un conocido compuesto antimalárico que también ataca múltiples etapas del ciclo de vida de Plasmodium.

Cloroquina: Otro medicamento antimalárico que se ha utilizado ampliamente pero enfrenta problemas de resistencia.

Pirimetamina: Ataca la vía del folato en Plasmodium y se usa en terapias combinadas.

Singularidad de MMV030084

This compound es único debido a su capacidad para atacar PfPKG, un objetivo relativamente novedoso en la terapia antimalárica. Este mecanismo de acción distinto lo diferencia de otros compuestos antimaláricos y lo convierte en un valioso candidato para su posterior desarrollo.

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

MMV030084 is a trisubstituted imidazole compound identified as a promising antimalarial agent, particularly due to its potent activity against various stages of the Plasmodium lifecycle. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in malaria treatment.

The primary target of this compound is the cGMP-dependent protein kinase (PfPKG) in Plasmodium falciparum, which plays a crucial role in the parasite's egress from host cells and development within the human body. By inhibiting PfPKG, this compound disrupts key processes in the parasite's lifecycle, including:

- Inhibition of Liver Stage Development : this compound shows significant inhibitory effects on liver-stage parasites, specifically P. berghei, with an IC50 of 199 nM. This inhibition prevents the development and egress of hepatic merozoites .

- Blocking Asexual Blood Stage Development : The compound inhibits the development of asexual blood stages, with IC50 values of 109 nM against drug-sensitive strains and 120 nM against multidrug-resistant strains .

- Transmission-Blocking Activity : this compound also inhibits male gamete exflagellation, thereby preventing the transmission of malaria by blocking sexual stage development .

Efficacy and Selectivity

The selectivity of this compound for Plasmodium over human cells is notable. In cytotoxicity assays against HepG2 liver cells, this compound exhibited a CC50 of 41.5 μM, indicating low toxicity relative to its potent antiplasmodial activity .

Table 1: Biological Activity Data for this compound

| Activity Stage | IC50 (nM) | CC50 (μM) | Comments |

|---|---|---|---|

| Liver Stage (P. berghei) | 199 | 41.5 | Significant inhibition of hepatic merozoite egress |

| Asexual Blood Stage | 109 (3D7-A10) | Effective against drug-sensitive strains | |

| Asexual Blood Stage | 120 (Dd2-B2) | Effective against multidrug-resistant strains | |

| Male Gamete Exflagellation | Not specified | Prevents transmission |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

- Inhibition Studies : Vanaerschot et al. (2020) demonstrated that this compound effectively inhibited the progression of P. falciparum from schizonts to rings, resulting in abnormal schizont morphology . This study highlights the compound's ability to halt parasite development at critical stages.

- Metabolomics and Phosphoproteomics : Investigations into the metabolic effects of this compound revealed minimal changes in metabolite profiles compared to other known inhibitors. However, significant alterations in protein phosphorylation were observed, indicating a novel mode of action affecting multiple pathways within the parasite .

- Resistance Profiles : The compound showed low levels of resistance when tested against tyrosine kinase-like protein 3 (TKL3), suggesting that it may remain effective even in resistant strains .

Propiedades

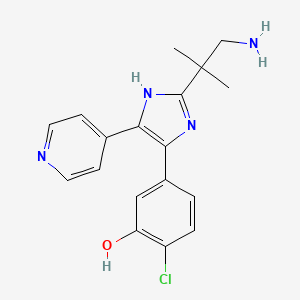

Fórmula molecular |

C18H19ClN4O |

|---|---|

Peso molecular |

342.8 g/mol |

Nombre IUPAC |

5-[2-(1-amino-2-methylpropan-2-yl)-5-pyridin-4-yl-1H-imidazol-4-yl]-2-chlorophenol |

InChI |

InChI=1S/C18H19ClN4O/c1-18(2,10-20)17-22-15(11-5-7-21-8-6-11)16(23-17)12-3-4-13(19)14(24)9-12/h3-9,24H,10,20H2,1-2H3,(H,22,23) |

Clave InChI |

YRHGMGAVJILIGS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CN)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC(=C(C=C3)Cl)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.